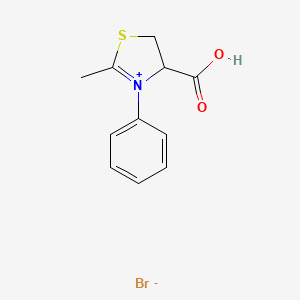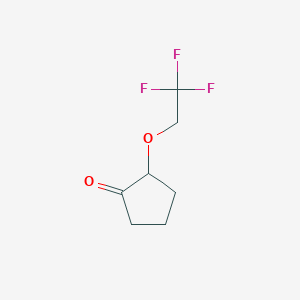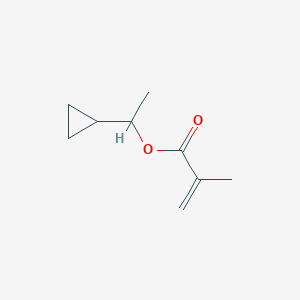![molecular formula C17H16O3S B14312634 3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid CAS No. 111608-92-5](/img/structure/B14312634.png)
3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a naphtho[1,2-b]oxepin ring system fused with a sulfanylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid typically involves multiple steps:
Formation of the Naphtho[1,2-b]oxepin Ring: This step often starts with the cyclization of a suitable naphthalene derivative under acidic or basic conditions to form the oxepin ring.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Attachment of the Propanoic Acid Moiety: This final step involves the coupling of the sulfanyl-substituted naphtho[1,2-b]oxepin with a propanoic acid derivative, often using esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The oxepin ring can be reduced to a more saturated form.
Substitution: The sulfanyl group can be replaced with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the oxepin ring.
Substitution: Various substituted naphtho[1,2-b]oxepin derivatives.
Scientific Research Applications
3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]oxepin Derivatives: Compounds with similar ring structures but different substituents.
Sulfanylpropanoic Acids: Compounds with similar sulfanyl and propanoic acid groups but different aromatic systems.
Uniqueness
3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid is unique due to its specific combination of a naphtho[1,2-b]oxepin ring and a sulfanylpropanoic acid moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
111608-92-5 |
|---|---|
Molecular Formula |
C17H16O3S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-(2,3-dihydrobenzo[i][1]benzoxepin-5-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C17H16O3S/c18-16(19)9-11-21-15-6-3-10-20-17-13-5-2-1-4-12(13)7-8-14(15)17/h1-2,4-8H,3,9-11H2,(H,18,19) |
InChI Key |
VUHJKADBQZKEKI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC3=CC=CC=C32)C(=C1)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


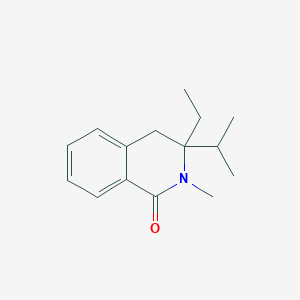
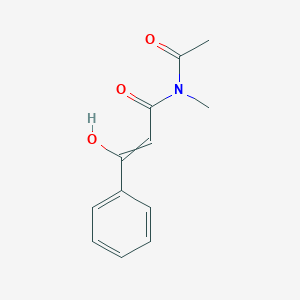

![2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate](/img/structure/B14312589.png)
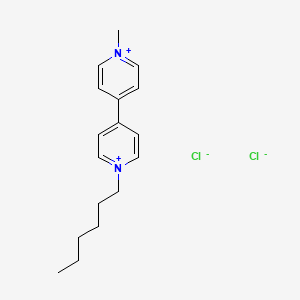
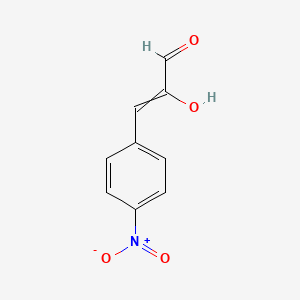
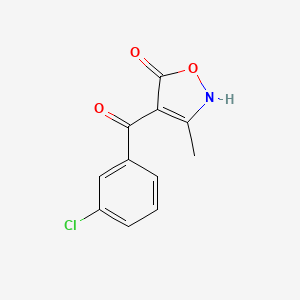
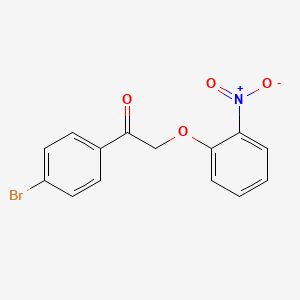
![2,2'-Bibicyclo[2.2.2]oct-2-ene, 3,3'-dibromo-](/img/structure/B14312621.png)
![{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile](/img/structure/B14312629.png)
![2-[1-(Benzenesulfonyl)ethenyl]oxirane](/img/structure/B14312635.png)
